![molecular formula C22H24Cl2N4O4 B304500 2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)
2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of various cancers and autoimmune diseases.
Mecanismo De Acción
TAK-659 exerts its therapeutic effects by inhibiting the activity of BTK, which is a key regulator of B-cell receptor signaling. BTK inhibition leads to the suppression of downstream signaling pathways, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical studies. In addition, TAK-659 has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development and progression of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, which makes it a promising therapeutic candidate for the treatment of various cancers and autoimmune diseases. However, TAK-659 has been shown to have limited solubility and bioavailability, which may limit its clinical utility.
Direcciones Futuras
Future research on TAK-659 should focus on improving its solubility and bioavailability, as well as exploring its potential therapeutic applications in other diseases beyond cancers and autoimmune diseases. In addition, further studies are needed to elucidate the precise mechanism of action of TAK-659 and its potential side effects.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-chloropyridazine with tert-butylamine, followed by the reaction of the resulting product with 4-hydroxyphenyl chloroformate. The final step involves the reaction of the intermediate product with 1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenol.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. Research has shown that TAK-659 is a potent inhibitor of BTK, which is a key regulator of B-cell receptor signaling. BTK inhibition has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.
Propiedades
Nombre del producto |
2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one |
---|---|
Fórmula molecular |
C22H24Cl2N4O4 |
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
2-tert-butyl-5-[4-(1-tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxyphenoxy]-4-chloropyridazin-3-one |
InChI |
InChI=1S/C22H24Cl2N4O4/c1-21(2,3)27-19(29)17(23)15(11-25-27)31-13-7-9-14(10-8-13)32-16-12-26-28(22(4,5)6)20(30)18(16)24/h7-12H,1-6H3 |
Clave InChI |
SSLMCZINYBMGNR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)OC2=CC=C(C=C2)OC3=C(C(=O)N(N=C3)C(C)(C)C)Cl)Cl |
SMILES canónico |
CC(C)(C)N1C(=O)C(=C(C=N1)OC2=CC=C(C=C2)OC3=C(C(=O)N(N=C3)C(C)(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.